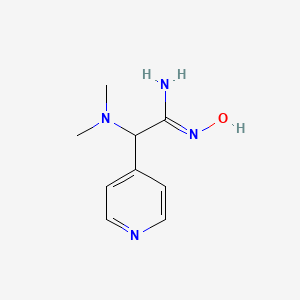
2-(3-Buten-1-oxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in organic synthesis due to its reactivity and stability in THF.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-buten-1-oxy)phenylzinc bromide typically involves the reaction of 2-(3-buten-1-oxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF under an inert atmosphere to prevent oxidation. The zinc reagent is often activated by a small amount of iodine or another halogen to enhance its reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.25 M in THF for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetalation in coupling reactions, where the zinc atom is replaced by another metal (e.g., palladium) to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dioxolan-2-yl)ethylzinc bromide: Another organozinc compound used in similar types of reactions.
Phenylzinc bromide: A simpler organozinc compound with similar reactivity but different substituents.
Uniqueness
2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE is unique due to the presence of the buten-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This makes it particularly useful for creating complex molecules that require specific functional groups .
Propiedades
Fórmula molecular |
C10H11BrOZn |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
bromozinc(1+);but-3-enoxybenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-7H,1,3,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZAVQTFWKNDGHGC-UHFFFAOYSA-M |
SMILES canónico |
C=CCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


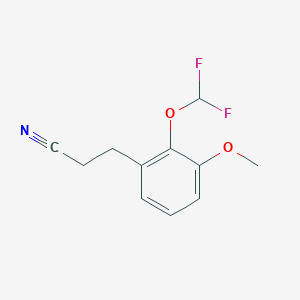
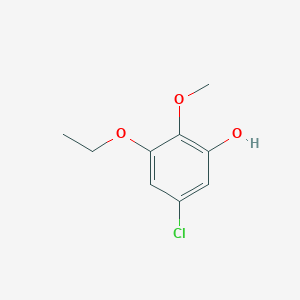
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
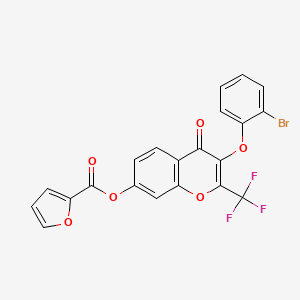


![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
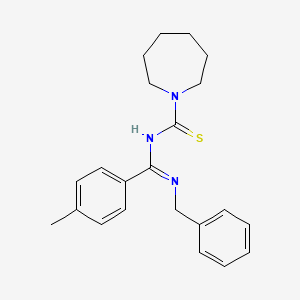
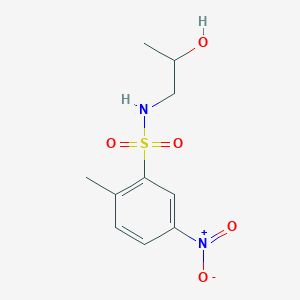
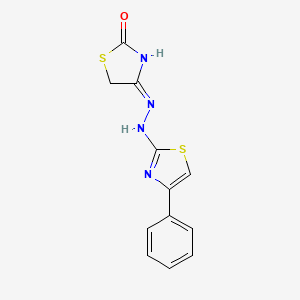
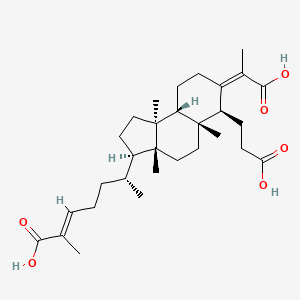
![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
